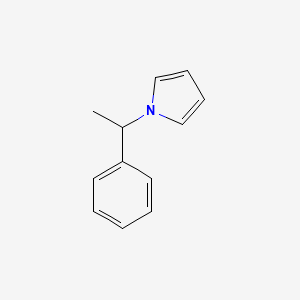

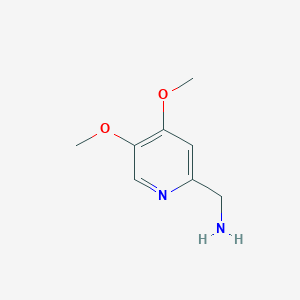

![molecular formula C15H16N2S2 B2844404 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide CAS No. 478246-89-8](/img/structure/B2844404.png)

9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide (MTCP) is a sulfur-containing organic compound that has been of interest to researchers due to its potential therapeutic applications. MTCP has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further research and development.

Scientific Research Applications

Anti-Inflammatory Effects

Pyrimidines exhibit diverse pharmacological effects, including anti-inflammatory properties. Studies have shown that certain pyrimidines can inhibit key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. These anti-inflammatory effects make pyrimidines promising candidates for drug development .

Antitumor Activity

Exploring the antitumor potential of 9-methyl-2-(propylsulfanyl)-5H-thiochromeno[4,3-d]pyrimidine is crucial. Similar pyrimidine derivatives have demonstrated antitumor activity. For instance, compound 9-(3,4,5-trimethoxybenzylidene)-2-methyl-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-thiazolo[2,3-b]quinazoline exhibited potent antitumor effects with a GI50 MG-MID value of 1.5 µM compared to 5-fluorouracil .

Structure-Activity Relationships (SARs)

Understanding the structure-activity relationships (SARs) of pyrimidine derivatives is essential for optimizing their properties. Researchers can explore how specific modifications affect anti-inflammatory activity, toxicity, and other relevant factors. Detailed SAR analysis provides valuable insights for designing novel pyrimidine analogs with enhanced efficacy and minimal toxicity .

Prospects and Future Directions

Researchers should consider the following research guidelines:

properties

IUPAC Name |

9-methyl-2-propylsulfanyl-5H-thiochromeno[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S2/c1-3-6-18-15-16-8-11-9-19-13-5-4-10(2)7-12(13)14(11)17-15/h4-5,7-8H,3,6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKVICLPYGHPIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=C2CSC3=C(C2=N1)C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone](/img/structure/B2844322.png)

![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![3-(4-(pyrimidin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2844329.png)

![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione](/img/structure/B2844332.png)

![1-(2-Fluorophenyl)-7,7-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2844339.png)

![2-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide](/img/structure/B2844341.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2844344.png)